6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[25]octane is a unique organic compound characterized by its spirocyclic structureIts molecular formula is C9H14O2, and it has a molecular weight of 154.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired effects such as inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: Similar in structure but differs in the position of the double bond.
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains additional oxygen atoms, leading to different chemical properties
Uniqueness
6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane stands out due to its unique spirocyclic structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
122968-05-2 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidene-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C9H14O2/c1-7-4-9(7)10-5-8(2,3)6-11-9/h1,4-6H2,2-3H3 |
InChI Key |
UOLAJAULFPZUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC2=C)OC1)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.